Desmethyl-O-Benzyl Apixaban Carboxylate
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Overview
Description
Desmethyl-O-Benzyl Apixaban Carboxylate is a chemical compound that serves as an intermediate in the synthesis of Apixaban, a potent anticoagulant used to prevent and treat thromboembolic disorders. Apixaban is a direct inhibitor of factor Xa, an enzyme crucial for blood coagulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl-O-Benzyl Apixaban Carboxylate involves multiple steps starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes nitration, reduction, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows a similar multi-step synthetic route but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Desmethyl-O-Benzyl Apixaban Carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups under specific conditions.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Desmethyl-O-Benzyl Apixaban Carboxylate is primarily used in the synthesis of Apixaban, which has significant applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Studying the inhibition of factor Xa and its effects on blood coagulation.
Medicine: Development of anticoagulant therapies for conditions such as atrial fibrillation and deep vein thrombosis.
Industry: Large-scale production of Apixaban for pharmaceutical use
Mechanism of Action
Desmethyl-O-Benzyl Apixaban Carboxylate itself does not have a direct mechanism of action but is crucial in the synthesis of Apixaban. Apixaban works by selectively inhibiting factor Xa, preventing the conversion of prothrombin to thrombin, and thus inhibiting the formation of blood clots .
Comparison with Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used for similar indications.
Edoxaban: Another factor Xa inhibitor with comparable efficacy and safety profiles .
Uniqueness: Desmethyl-O-Benzyl Apixaban Carboxylate is unique due to its specific role in the synthesis of Apixaban, which has a favorable pharmacokinetic profile, including predictable absorption and elimination, and limited drug interactions .
Properties
Molecular Formula |
C33H32N4O5 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
ethyl 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C33H32N4O5/c1-2-41-33(40)30-28-19-21-36(25-13-11-24(12-14-25)35-20-7-6-10-29(35)38)32(39)31(28)37(34-30)26-15-17-27(18-16-26)42-22-23-8-4-3-5-9-23/h3-5,8-9,11-18H,2,6-7,10,19-22H2,1H3 |
InChI Key |
NQADJRHKQGNFII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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